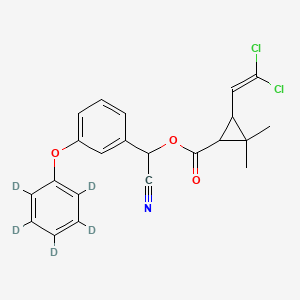

Cypermethrin (Phenoxy-d5) Isomeric Mixture

Description

Overview of Cypermethrin (B145020) Stereoisomerism and Commercial Formulations

Cypermethrin possesses three chiral centers, which results in the existence of eight possible stereoisomers, comprising four pairs of enantiomers. researchgate.netscribd.comeurl-pesticides.eu These isomers are classified as either cis or trans based on the spatial arrangement of the substituents on the cyclopropane (B1198618) ring. researchgate.netresearchgate.net Consequently, a standard technical mixture of cypermethrin contains all eight isomers, though not always in equal proportions. researchgate.netresearchgate.net

The insecticidal activity of these isomers varies significantly. Research has demonstrated that the insecticidal potency is primarily attributed to specific isomers, such as the 1R-cis-αS and 1R-trans-αS configurations. researchgate.netresearchgate.net This has led to the development and commercialization of several isomer-enriched formulations of cypermethrin, each with a different ratio of the eight stereoisomers. researchgate.net For instance, alpha-cypermethrin (B165848) is enriched with the most potent cis isomers, specifically the enantiomeric pair 1R-cis-αS and 1S-cis-αR. eurl-pesticides.euresearchgate.net Beta-cypermethrin (B1669542) and zeta-cypermethrin (B1354587) are other commercial mixtures with distinct, enriched isomer profiles designed to enhance efficacy. researchgate.net The Food and Agriculture Organization (FAO) has specifications for technical cypermethrin, requiring the cis isomer content to be declared and fall between 40% and 60%. researchgate.net

The separation and analysis of these isomers are complex tasks, often requiring advanced chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) with specialized chiral columns. researchgate.netnih.govacs.orgacs.orgresearchgate.net

Table 1: Commercial Formulations of Cypermethrin and their Isomeric Enrichment

| Commercial Formulation | Isomer Enrichment |

| Cypermethrin | Contains all eight stereoisomers in varying proportions, typically with a cis:trans ratio of around 1:1. researchgate.netpiat.org.nz |

| Alpha-cypermethrin | Enriched with the enantiomeric pair of the most insecticidally active cis isomers (1R-cis-αS and 1S-cis-αR). eurl-pesticides.euresearchgate.net |

| Beta-cypermethrin | A mixture enriched with two cis and two trans isomers known for their high activity. researchgate.net |

| Zeta-cypermethrin | Enriched with a specific combination of four isomers to optimize biological activity. researchgate.net |

Academic Significance of Isomeric Mixtures in Environmental and Biological Sciences

The study of cypermethrin's isomeric mixture is of profound academic importance, particularly in the fields of environmental and biological sciences. It is now widely recognized that treating chiral pesticides as single compounds can lead to inaccurate assessments of their environmental risk and biological impact. researchgate.netufms.br

From a biological perspective, the stereoisomers of cypermethrin display marked differences in their activity. ufms.brnih.gov The insecticidal action of pyrethroids is primarily due to their interaction with voltage-gated sodium channels in the nervous system of insects, and this interaction is highly stereospecific. nih.gov One isomer may be highly toxic to a target pest, while another may be significantly less active or even inactive. researchgate.netmichberk.com Furthermore, studies on aquatic organisms have indicated that different enantiomers can have varied toxic effects. ufms.br For instance, research on human adrenocortical carcinoma cells revealed that one specific stereoisomer of cypermethrin induced the most significant changes in metabolic phenotypes compared to the others. nih.gov This highlights the necessity of evaluating individual isomers to understand the complete toxicological profile of the pesticide.

Table 2: Research Findings on the Differential Behavior of Cypermethrin Isomers

| Area of Study | Key Finding |

| Environmental Fate | The cis isomers of cypermethrin generally degrade more slowly than the trans isomers on plant surfaces and in soil. piat.org.nz |

| Environmental Fate | Degradation rates and pathways for individual isomers can vary in water and sediment systems. nih.gov |

| Biological Activity | The 1R-cis-αS isomer is one of the most insecticidally active components in cypermethrin mixtures. researchgate.netmichberk.com |

| Biological Activity | Different stereoisomers can induce varying levels of metabolic disruption in biological systems. nih.gov |

| Ecotoxicology | Specific enantiomers (1R-cis and 1R-trans) are primarily responsible for toxic effects in aquatic organisms. ufms.br |

Evolution of Research Perspectives on Chiral Pyrethroids

The scientific understanding of pyrethroids has evolved significantly since their inception. The journey began with the study of natural pyrethrins, insecticidal compounds extracted from chrysanthemum flowers. nih.govnih.govmdpi.com Early research in the 20th century focused on elucidating the structure of these natural compounds. nih.govnih.gov

The development of the first synthetic pyrethroid, allethrin, in 1949 marked a new era. nih.govnih.gov Subsequent research efforts were directed towards creating more photostable and potent analogues, leading to the invention of compounds like permethrin (B1679614) and, later, cypermethrin. nih.govresearchgate.net Initially, these synthetic pyrethroids were produced and studied as complex isomeric mixtures. wolf.sk

However, as analytical techniques became more sophisticated, researchers began to unravel the distinct properties of individual stereoisomers. nih.govacs.orgacs.org This led to a paradigm shift in the 1990s, with increasing concern and focus on the chirality of pesticides. researchgate.net The scientific community recognized that the biological activity and environmental fate of chiral pesticides are often enantioselective. scribd.comresearchgate.net This understanding spurred the development of enantioselective synthesis and separation methods, allowing for the production of isomer-enriched formulations like alpha-cypermethrin to maximize efficacy and potentially reduce environmental load by eliminating less active or inactive isomers. scribd.comresearchgate.net Current research continues to explore the nuanced interactions of individual pyrethroid isomers within biological systems and the environment, aiming for more targeted and sustainable pest control strategies. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19Cl2NO3 |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D |

InChI Key |

KAATUXNTWXVJKI-YQYLVRRTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H] |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation of Cypermethrin Isomers

Theoretical Frameworks of Cypermethrin (B145020) Stereoisomerism

Cypermethrin is a synthetic pyrethroid insecticide recognized for its complex stereochemistry. The molecule's structure contains three stereogenic, or chiral, centers, which are asymmetric carbon atoms that lead to the existence of multiple stereoisomers. researchgate.netresearchgate.neteurl-pesticides.euinchem.org These chiral centers are located at the C1 and C3 positions of the cyclopropane (B1198618) ring and at the α-cyano carbon of the 3-phenoxybenzyl alcohol moiety. researchgate.net

The presence of three chiral centers means there are 2³ or eight possible stereoisomers. These eight isomers exist as four pairs of enantiomers (non-superimposable mirror images). researchgate.netresearchgate.net These pairs are further categorized based on the geometric arrangement of substituents around the cyclopropane ring. This geometric isomerism is described as cis and trans. researchgate.netinchem.org The cis isomers have the bulky dichlorovinyl and phenoxybenzyl groups on the same side of the cyclopropane ring plane, while in the trans isomers, they are on opposite sides. researchgate.net Consequently, the eight stereoisomers of cypermethrin are composed of four cis isomers and four trans isomers. researchgate.net

Commercial cypermethrin is typically a racemic mixture containing all eight stereoisomers in varying proportions. nhmrc.gov.auscribd.com However, specific formulations have been developed that are enriched with certain isomers to enhance insecticidal activity. researchgate.net These include alpha-cypermethrin (B165848), beta-cypermethrin (B1669542), and zeta-cypermethrin (B1354587), each with a distinct isomeric composition. researchgate.netnhmrc.gov.au It has been demonstrated that the insecticidal properties are not shared equally among the isomers; for instance, the 1R-cis-αS and 1R-trans-αS isomers are known to be the most biologically active. researchgate.netsemanticscholar.org

| Isomer Category | Number of Isomers | Basis of Isomerism |

| Stereoisomers | 8 | Three chiral centers (C1, C3, α-cyano carbon) researchgate.netresearchgate.net |

| Enantiomeric Pairs | 4 | Non-superimposable mirror images researchgate.netresearchgate.net |

| Geometric Isomers | 2 (cis and trans) | Spatial arrangement across the cyclopropane ring researchgate.netnih.gov |

Advanced Spectroscopic Methodologies for Isomer Identification and Assignment

The separation and identification of individual cypermethrin stereoisomers from their complex mixture require sophisticated analytical techniques. The primary methods employed are based on chromatography, which separates compounds based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isomer separation. acs.org

Diastereomer Separation: Reversed-phase HPLC (RP-HPLC), often using a C18 column, can effectively separate the geometric diastereomers (cis and trans isomers). researchgate.net This separation is possible because diastereomers have different physical properties. semanticscholar.org

Enantiomer Separation: Separating enantiomers is more challenging as they have nearly identical physical properties. researchgate.net This requires a chiral environment, achieved by using a chiral stationary phase (CSP) in what is known as chiral HPLC. acs.org Polysaccharide-based columns, such as the Chiralcel OD-H, and cyclodextrin-based columns are commonly used to resolve the enantiomeric pairs of cypermethrin. researchgate.netnih.gov

Gas Chromatography (GC) is another powerful technique for analyzing pyrethroid isomers. nih.govnih.gov

Similar to HPLC, different types of capillary columns are used to achieve separation. A standard HP-5 column can separate the diastereomers of cypermethrin. acs.org

For enantiomeric separation, specialized chiral columns, such as those based on β-cyclodextrin, are necessary. acs.org These columns can resolve the enantiomers of the cis diastereomers, although separation of the trans enantiomers can be more difficult. acs.org

Mass Spectrometry (MS) Detection: Both GC and HPLC are frequently coupled with mass spectrometry (GC-MS or LC-MS/MS) for definitive identification and quantification of the isomers. nih.govusgs.gov MS provides information on the mass-to-charge ratio of the molecules and their fragments, confirming the identity of each separated isomer peak. researchgate.net

The "Cypermethrin (Phenoxy-d5) Isomeric Mixture" plays a critical role in these advanced analytical methods. As a deuterated analogue, it is used as an internal standard for isotope dilution mass spectrometry (IDMS). sigmaaldrich.com Because isotope-labeled standards have virtually identical chemical and physical properties to their non-labeled counterparts, they behave the same way during sample extraction, cleanup, and analysis. sigmaaldrich.com By adding a known amount of the deuterated standard to a sample, analysts can accurately quantify the native pesticide, compensating for any loss of analyte or matrix-induced signal suppression, which significantly improves the accuracy and reliability of the results. sigmaaldrich.com

| Methodology | Target Isomers | Column/Stationary Phase | Key Findings/Application |

| RP-HPLC | Diastereomers (cis/trans) | C18 | Separation of geometric isomers based on different physical properties. researchgate.net |

| Chiral HPLC | Enantiomers | Chiralcel OD-H (polysaccharide) | Resolution of enantiomeric pairs under optimized mobile phase conditions. researchgate.net |

| GC | Diastereomers | HP-5 | Separation of the four diastereomeric pairs. acs.org |

| Chiral GC | Enantiomers | β-cyclodextrin-based | Separation of cis-enantiomers; trans-enantiomers are less resolved. acs.org |

| GC-MS / LC-MS/MS | All Isomers | Coupled with above columns | Definitive identification and quantification of separated isomers. eurl-pesticides.eunih.gov |

| Isotope Dilution MS | All Isomers | N/A (Internal Standard) | Cypermethrin (Phenoxy-d5) is used to improve quantification accuracy. sigmaaldrich.comlcms.cz |

Computational Chemistry Approaches to Isomer Conformation and Chirality

Alongside experimental techniques, computational chemistry provides powerful tools for understanding the stereochemical nuances of cypermethrin isomers. ijoear.com Molecular modeling and simulation methods are used to predict the three-dimensional structures (conformations) and energetic properties of the different stereoisomers. nih.gov

Molecular Docking is a prominent in-silico technique used to predict how a molecule (ligand), such as a cypermethrin isomer, binds to the active site of a target receptor, which is typically a protein like an enzyme or an ion channel. nih.govresearchgate.net These studies have been crucial in explaining the observed enantioselectivity of cypermethrin's insecticidal activity. Research has shown that different isomers have varying binding affinities for their biological targets. researchgate.netsemanticscholar.org

For example, molecular docking studies have indicated that specific isomers, like α-cypermethrin, exhibit the strongest binding capacity to certain receptors, which correlates with their higher toxicity. researchgate.net These computational models can simulate the interactions between the isomer and the amino acid residues within the receptor's binding pocket, revealing why one stereoisomer fits better and is more active than another. semanticscholar.org Studies have explored the binding of cypermethrin isomers to various receptors, including bovine β-lactoglobulin and human hormone receptors, to predict potential interactions and transport mechanisms. nih.govresearchgate.net

Molecular Dynamics (MD) simulations further enhance these investigations by modeling the movement and conformational flexibility of the isomers and their target receptors over time. nih.gov This provides a more dynamic and realistic view of the binding process compared to static docking models. By calculating parameters like binding energy, these computational approaches help to elucidate the molecular basis for the stereoselective activity and toxicity of cypermethrin isomers, guiding the development of more effective and selective pesticides. nih.gov

| Computational Method | Purpose | Key Findings |

| Molecular Docking | Predicts binding orientation and affinity of isomers to a target receptor. ijoear.comresearchgate.net | Demonstrates that active isomers (e.g., α-cypermethrin) have stronger binding affinities to target sites than less active isomers. researchgate.net |

| Induced Fit Docking (IFD) | Models the flexibility of both the ligand and the receptor's binding site. semanticscholar.org | Reveals specific amino acid interactions that stabilize the binding of potent stereoisomers. semanticscholar.org |

| Molecular Dynamics (MD) | Simulates the conformational changes and interactions over time. nih.gov | Provides insights into the stability of the isomer-receptor complex and calculates average physicochemical parameters. nih.gov |

| MM/GBSA | Calculates binding free energies of the isomer-receptor complex. nih.gov | Quantifies the binding strength, confirming that hydrophobic isomers like cypermethrin can bind tightly into protein pockets. nih.gov |

Enantioselective Analytical Methodologies for Cypermethrin Isomers

Chiral Chromatographic Separation Techniques

Chiral chromatography is the cornerstone for the separation of Cypermethrin (B145020) isomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose.

HPLC using CSPs is a powerful method for the enantioselective separation of Cypermethrin isomers. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are commonly used.

Research has demonstrated the successful separation of Cypermethrin isomers on a Chiralcel OD-H column, which is a cellulose-based CSP. scientific.netresearchgate.net Optimal separation was achieved using a mobile phase consisting of hexane (B92381) and isopropanol (B130326). scientific.netresearchgate.net Another study reported the separation of cis- and trans-diastereomers of Cypermethrin using a reversed-phase HPLC (RP-HPLC) method on a C18 column with a mobile phase of methanol (B129727), acetonitrile, and water. nih.govoup.comresearchgate.net While this RP-HPLC method separates diastereomers, dedicated chiral columns are essential for resolving the enantiomeric pairs within each diastereomer group. nih.govoup.com Pirkle-type chiral stationary phases have also been utilized, showing selectivity for both diastereomers and enantiomers of cypermethrin. researchgate.netjfda-online.com

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings | Reference |

|---|---|---|---|---|---|

| Chiralcel OD-H | Hexane:Isopropanol (97:3, v/v) | 0.4 | 236 | Achieved resolution of >2.0 for cypermethrin enantiomers. | scientific.netresearchgate.net |

| C18 (for diastereomers) | Methanol:Acetonitrile:Water (58:18:24, v/v/v) | 1.0 | 235 | Separated cis- and trans-diastereomers of cypermethrin. | nih.govoup.comresearchgate.net |

| Pirkle-type (NH2-bonded) | Normal Phase Solvents | Not Specified | Not Specified | Demonstrated separation of some cypermethrin enantiomers. | jfda-online.com |

Gas chromatography is another principal technique for the analysis of pyrethroid isomers. Due to the potential for thermal degradation or isomerization of pyrethroids at high temperatures, careful optimization of GC conditions is crucial. researchgate.netacs.org

Studies have successfully used β-cyclodextrin-based enantioselective columns, such as the BGB-172 column, to separate Cypermethrin isomers. nih.govacs.orgacs.orgresearchgate.net Research indicates that on such columns, the enantiomers of the cis-diastereomers can be well separated, while the enantiomers of the trans-diastereomers often co-elute. nih.govacs.orgacs.org For the separation of diastereomers, a less polar column like an HP-5 can be employed prior to enantioselective analysis. nih.govacs.orgacs.org The elution order of the isomers appears to be regulated by their configuration, which can aid in peak identification even without specific isomer standards. nih.govacs.orgacs.org

| Column Type | Stationary Phase | Temperature Program | Key Findings | Reference |

|---|---|---|---|---|

| Achiral | HP-5 | Initial 180°C (2 min), ramp 5°C/min to 280°C | Separated the diastereomers of cypermethrin. | nih.govacs.org |

| Enantioselective | BGB-172 (β-cyclodextrin-based) | Varied, optimized for resolution | Separated enantiomers of all cis-diastereomers; trans-enantiomers were not separated. Six peaks were resolved from the 8-isomer mixture. | nih.govacs.orgacs.orgresearchgate.net |

Capillary Electrophoresis (CE) offers an alternative approach for chiral separations, characterized by its high efficiency, simplicity, and low consumption of reagents and samples. mdpi.com In CE, chiral selectors are added to the background electrolyte to facilitate enantiomeric separation. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. mdpi.comnih.gov

The separation mechanism in CE relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. mdpi.com While there is extensive literature on the use of CE for other chiral pesticides and herbicides, its specific application to Cypermethrin is less documented. nih.govresearchgate.net However, studies on the chiral separation of related pyrethroic acids, which are building blocks of pyrethroids, have shown that β-cyclodextrin derivatives are excellent chiral selectors in CE, achieving high resolution values. nih.gov This suggests that CE is a highly promising technique for the enantioselective analysis of Cypermethrin isomers.

Optimization of Chromatographic Parameters for Enhanced Isomeric Separation

Achieving baseline separation of all eight Cypermethrin isomers is a complex task that requires careful optimization of several chromatographic parameters.

For HPLC , the composition of the mobile phase is a critical factor. In normal-phase chromatography, the ratio of a nonpolar solvent (like hexane) to a polar modifier (like isopropanol) significantly affects the retention and selectivity of the isomers on the CSP. scientific.netresearchgate.net Lowering the flow rate can increase retention times but often improves resolution. researchgate.net Column temperature is another important parameter; lower temperatures can enhance resolution but also lead to longer analysis times and higher backpressure. oup.comresearchgate.net

In GC , the temperature program, including the initial temperature, ramp rate, and final temperature, must be finely tuned. A slower temperature ramp can improve the resolution of closely eluting peaks. eurl-pesticides.eu The choice of the carrier gas and its flow rate also influences separation efficiency. Furthermore, the temperature of the GC inlet must be carefully controlled to prevent thermal isomerization of the Cypermethrin isomers during injection. acs.org

Advanced Detection and Quantification Methods in Chiral Analysis

While UV detection is common in HPLC and electron capture detection (ECD) offers high sensitivity in GC for halogenated compounds like Cypermethrin, mass spectrometry provides unparalleled specificity and structural information. nih.govacs.orgoup.com

Coupling chiral chromatography (both GC and LC) with mass spectrometry (MS) creates a powerful tool for the definitive identification and quantification of individual Cypermethrin isomers. eurl-pesticides.eufao.org MS detectors can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for Cypermethrin. fao.org Tandem mass spectrometry (MS/MS) further increases specificity by monitoring the fragmentation of a specific parent ion into product ions. epa.gov

The use of an isotope-labeled internal standard, such as Cypermethrin (Phenoxy-d5) Isomeric Mixture , is central to achieving the most accurate and precise quantification via isotope dilution mass spectrometry (IDMS). sigmaaldrich.com In this technique, a known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure. sigmaaldrich.com Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes from the chromatographic column and experiences the same effects from the sample matrix and any analyte loss during sample preparation. sigmaaldrich.com By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, these variations can be precisely corrected, leading to highly accurate quantification. sigmaaldrich.com

Integration of this compound as an Internal Standard for Quantitative Analysis

In the quantitative analysis of cypermethrin isomers, achieving high accuracy and precision is paramount. A significant challenge in trace analysis, particularly within complex environmental and biological samples, is the "matrix effect," where co-extracted substances interfere with the ionization of the target analyte, causing either suppression or enhancement of the analytical signal. To counteract these effects and correct for procedural variations, a robust internal standard is essential. This compound is an ideal internal standard for the analysis of cypermethrin and its isomers. caymanchem.com

This compound is a deuterated analog of cypermethrin, meaning five hydrogen atoms on the phenoxy ring have been replaced with deuterium (B1214612) atoms. caymanchem.com This isotopic labeling makes it chemically and physically almost identical to the non-labeled cypermethrin. The key to its effectiveness lies in the principles of isotope dilution mass spectrometry (IDMS). nih.govosti.gov When Cypermethrin (Phenoxy-d5) is spiked into a sample at a known concentration before extraction and cleanup, it behaves virtually identically to the native cypermethrin analyte throughout the entire analytical process. osti.gov

Because the deuterated standard and the target analyte co-elute during chromatographic separation, any signal fluctuation or loss affecting the native cypermethrin will proportionally affect the internal standard. researchgate.net Mass spectrometry can easily distinguish between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the native analyte to the known concentration of the isotopically-labeled standard, analysts can calculate the analyte's concentration with high accuracy, as this ratio remains constant even if absolute signal intensities vary. nih.gov This approach effectively compensates for sample loss during preparation and corrects for matrix-induced ionization suppression or enhancement, which is a common issue in both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). nih.govresearchgate.net The use of a stable, isotopically labeled internal standard like Cypermethrin (Phenoxy-d5) is therefore a cornerstone of developing reliable and highly accurate methods for quantifying cypermethrin isomers. nih.gov

Validation of Enantioselective Analytical Protocols for Environmental and Biological Matrices

The validation of any analytical method is crucial to ensure its reliability, reproducibility, and fitness for a specific purpose. For enantioselective methods targeting cypermethrin isomers in complex environmental and biological matrices, this process is governed by stringent guidelines, such as those from the International Conference on Harmonisation (ICH) and DG SANTE. nih.govwjarr.com Validation involves assessing several key performance parameters, including linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Protocols for analyzing cypermethrin isomers have been successfully validated for a wide range of matrices. These methods typically employ advanced instrumentation like high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS). cdc.goveurl-pesticides.eunih.gov

For environmental samples, methods have been validated for soil and water. An independent laboratory validation of analytical method R0034/01 for cypermethrin isomers and their metabolites in soil demonstrated excellent performance. epa.gov The method was tested on different soil types at fortification levels of 0.001 mg/kg (the LOQ) and 0.01 mg/kg. epa.gov Similarly, methods for water analysis have shown good recoveries and precision. usgs.gov

For biological matrices, which include food products and animal tissues, validation is equally critical. A study developing a UPLC-MS/MS method for seven pyrethroids, including cypermethrin, in rat plasma reported that all validation parameters met the acceptance criteria of regulatory guidelines. nih.gov The method showed linearity in the range of 7.8–2,000 ng/mL. nih.gov Another report detailed validation experiments for cypermethrin in various food commodities like cucumber, kiwi, milk, wheat flour, and bovine liver, demonstrating satisfactory recoveries and precision. eurl-pesticides.eu

The results from these validation studies confirm that sensitive and accurate enantioselective methods are available for monitoring cypermethrin isomers in diverse and complex samples.

Data Tables

Table 1: Validation Data for the Analysis of Cypermethrin Diastereomers in Soil by LC-MS/MS (Method R0034/01) Data sourced from an independent laboratory validation report. epa.gov

| Analyte | Soil Type | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Cis I | Loamy Sand | 0.001 | 92 | 5.5 |

| 0.010 | 90 | 3.5 | ||

| Cis II (alpha-cypermethrin) | Loamy Sand | 0.001 | 93 | 6.0 |

| 0.010 | 90 | 3.1 | ||

| Trans III | Loamy Sand | 0.001 | 93 | 5.3 |

| 0.010 | 90 | 3.2 | ||

| Trans IV | Loamy Sand | 0.001 | 93 | 5.1 |

| 0.010 | 90 | 3.0 |

Table 2: Validation Data for Cypermethrin Analysis in Various Biological and Food Matrices Data compiled from LC-MS/MS and GC-based analytical method reports. eurl-pesticides.euusgs.gov

| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method |

| Cucumber | 0.005 mg/kg | 93 | 5.2 | LC-MS/MS |

| Kiwi Fruit | 0.005 mg/kg | 104 | 5.8 | LC-MS/MS |

| Whole-fat Cow's Milk | 0.005 mg/kg | 100 | 9.3 | LC-MS/MS |

| Bovine Liver | 0.005 mg/kg | 112 | 8.4 | LC-MS/MS |

| Wheat Flour | 0.005 mg/kg | 117 | 12.4 | LC-MS/MS |

| Water | 10 ng/L | 83-107 | 5-9 | GC/MS |

| Sediment | 10 µg/kg | 82-101 | 3-9 | GC/MS |

Stereoselective Environmental Fate and Transformation of Cypermethrin Isomers

Abiotic Transformation Pathways and Stereoselectivity

The environmental persistence and transformation of cypermethrin (B145020) isomers are significantly influenced by abiotic factors such as sunlight and water. These processes exhibit stereoselectivity, meaning that different isomers may degrade at different rates and through different mechanisms.

Photolytic Degradation and Enantiomerization Kinetics

Photodegradation, or the breakdown of compounds by light, is a major pathway for the dissipation of cypermethrin in the environment. Studies have shown that the photodegradation of cypermethrin isomers is a complex process that can involve isomerization and follows distinct kinetic patterns.

The photodegradation of alpha-cypermethrin (B165848), for instance, has been observed to follow biphasic kinetics, with initial half-lives as short as 0.6 to 1.9 days on soil surfaces. researchgate.net The presence of certain metal ions can influence these kinetics; for example, Fe(II) and Cd(II) have been shown to accelerate the photodegradation of alpha-cypermethrin in soil. researchgate.net The quantum yields for the photolysis of cypermethrin have been determined to be 0.41 at 254 nm and 0.25 at 310 nm, indicating that photodegradation is a significant outdoor degradation pathway. researchgate.nettechnion.ac.il The presence of oxygen enhances the degradation rate and quantum yield. researchgate.nettechnion.ac.il

Photolytic conditions can also induce isomerization, leading to the formation of different cypermethrin isomers. researchgate.nettechnion.ac.il The identified photoproducts of cypermethrin include 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, and various isomers of the parent compound. researchgate.netresearchgate.nettechnion.ac.il These photoreactions can involve cis/trans isomerization of the cyclopropane (B1198618) ring, cleavage of the ester or diphenyl ether linkage, and other oxidative transformations. researchgate.net

| Condition | Initial Half-life (days) | Kinetic Model | Reference |

|---|---|---|---|

| UV Irradiation | 0.6 - 1.9 | Biphasic | researchgate.net |

| UV with Fe(II) | 0.59 | Accelerated | researchgate.net |

| UV with Cd(II) | 0.49 | Accelerated | researchgate.net |

Hydrolytic Cleavage and Isomer-Specific Persistence

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another critical abiotic degradation pathway for cypermethrin. The rate of hydrolysis is highly dependent on pH and exhibits isomer specificity.

Cypermethrin is relatively stable to hydrolysis under acidic and neutral conditions (pH 5 and 7), with a reported half-life of over 50 days. piat.org.nznih.gov However, its degradation is significantly more rapid under alkaline conditions (pH 9), with half-lives reported to be between 1.8 and 2.5 days. nih.govwho.int This ester cleavage under alkaline conditions is a primary degradation route. who.int

Research has demonstrated stereoselectivity in the hydrolysis of cypermethrin isomers. The trans-isomers have been found to hydrolyze 1.2 to 1.7 times faster than the cis-isomers. piat.org.nz This differential persistence of isomers can lead to a shift in the isomeric ratio of cypermethrin in the environment over time. For instance, in soil, the half-lives for trans-cypermethrin (B1354588) have been reported to be between 4.1 and 17.6 days, while for cis-cypermethrin, they range from 12.5 to 56.4 days. nih.gov

| Isomer | pH | Half-life | Reference |

|---|---|---|---|

| Technical Mixture | 5 and 7 | >50 days | piat.org.nz |

| Technical Mixture | 9 | 1.8 - 2.5 days | nih.govwho.int |

| trans-isomers | - | 1.2-1.7 times faster than cis-isomers | piat.org.nz |

| trans-cypermethrin (soil) | - | 4.1 - 17.6 days | nih.gov |

| cis-cypermethrin (soil) | - | 12.5 - 56.4 days | nih.gov |

Isomerization Phenomena in Various Environmental Media

Isomerization, the process in which one molecule is transformed into another molecule with the exact same atoms but a different arrangement, can occur with cypermethrin in various environmental media. This can be a significant abiotic transformation pathway, altering the isomeric composition and, consequently, the insecticidal efficacy and toxicity of the pesticide residue.

Exposure to certain organic solvents has been shown to induce rapid enantiomerization of cypermethrin. For example, significant conversion of cypermethrin stereoisomers (18-39%) was observed in isopropanol (B130326) and methanol (B129727) after four days at room temperature, with the enantiomerization occurring at the α-carbon position. xjtlu.edu.cn In contrast, the isomers were stable in solvents like n-hexane, acetone, and methylene (B1212753) chloride. xjtlu.edu.cn The presence of water as a cosolvent can also influence the extent of enantiomerization. xjtlu.edu.cn

Isomerization is not limited to solvents. The nature of the environmental matrix itself can play a crucial role. For instance, in the analysis of food and vegetable matrices, the isomerization of alpha-cypermethrin was found to be significantly influenced by the type of commodity injected into the analytical instrument, with avocado matrix showing a high tendency to promote isomerization. eurl-pesticides.eu This highlights the potential for isomerization to occur on plant surfaces or within plant tissues. Furthermore, high-efficiency cypermethrin can be converted to low-efficiency cypermethrin in the natural environment. maxapress.com

Biotic Degradation Mechanisms and Enantioselectivity

Microorganisms and the enzymes they produce play a pivotal role in the breakdown of cypermethrin in the environment. This biotic degradation is often stereoselective, with certain isomers being preferentially degraded over others.

Microbial Degradation of Cypermethrin Isomers in Soil and Aquatic Systems

Numerous studies have demonstrated the stereoselective degradation of cypermethrin isomers by microbial action. In both sediment and isolated bacterial cultures, trans-diastereomers are typically degraded more readily than cis-diastereomers. nih.govresearchgate.net There is also pronounced enantioselectivity. For example, among the two insecticidally active enantiomers, 1R-cis-αS was found to be degraded more slowly, while 1R-trans-αS was degraded faster than other stereoisomers in sediment. nih.gov This selective degradation can significantly alter the enantiomeric ratio of cypermethrin residues in the environment.

The pH of the soil can also influence the stereoselective degradation patterns. A study on beta-cypermethrin (B1669542) in soils with different pH values found that the degradation rates of the four isomers were different and that these differences were linked to the functional genes of the soil microbial communities. nih.gov

| Isomer Group | Preferential Degradation | Environmental System | Reference |

|---|---|---|---|

| Diastereomers | trans > cis | Sediment, Bacterial Isolates | nih.govresearchgate.net |

| Enantiomers (active) | 1R-trans-αS > 1R-cis-αS | Sediment | nih.gov |

| Beta-cypermethrin Isomers | Varies with soil pH | Soil | nih.gov |

Enzymatic Biotransformation Processes Governing Isomer-Specific Degradation Rates

The stereoselective biotic degradation of cypermethrin is driven by the specific action of microbial enzymes. The primary enzymes involved in the initial breakdown are carboxylesterases, which catalyze the hydrolysis of the ester linkage. Cytochrome P450 monooxygenases can also play a role, particularly in the oxidative metabolism of the isomers.

Carboxylesterases (CarEs) have been extensively studied for their role in pyrethroid metabolism and resistance. These enzymes exhibit stereoselectivity in their hydrolytic activity towards cypermethrin isomers. For example, studies with housefly carboxylesterases have shown that resistant strains can hydrolyze a cypermethrin-like substrate much more efficiently than susceptible strains, and this is linked to mutations in the carboxylesterase gene. nih.gov Research on carboxylesterases from the Australian sheep blowfly (Lucilia cuprina) demonstrated that specific mutations in the acyl pocket of the enzyme could improve its activity against the more insecticidal isomers of cypermethrin. researchgate.net

In mammalian systems, such as rat liver microsomes, stereoselective degradation of alpha-cypermethrin has also been observed. The degradation of the inactive (-)-(1S-cis-αR)-CP was found to be much faster than the active (+)-(1R-cis-αS)-CP. nih.gov This difference was attributed to variations in the enzyme kinetic parameters (Vmax and CLint) for the two enantiomers. nih.gov Furthermore, the metabolism of cis-cypermethrin in rat liver microsomes proceeds almost exclusively through an NADPH-dependent oxidative pathway, implicating the involvement of cytochrome P450 enzymes. who.int

| Enzyme | Function | Stereoselectivity Observed | Reference |

|---|---|---|---|

| Carboxylesterases (CarEs) | Ester hydrolysis | Preferential hydrolysis of certain isomers; influenced by mutations. | nih.govresearchgate.net |

| Cytochrome P450 Monooxygenases | Oxidative metabolism | Primarily involved in the metabolism of cis-isomers. | who.int |

Influence of Environmental Microorganisms and pH on Enantioselective Degradation

The breakdown of cypermethrin in the environment is significantly driven by microbial activity, which often exhibits stereoselectivity, meaning different isomers are degraded at different rates. This enantioselective degradation is influenced by the composition of microbial communities and physicochemical parameters like pH. researchgate.net

In soil environments, the degradation rates of the four isomers of beta-cypermethrin have been shown to be different. researchgate.netnih.gov Studies have demonstrated that in certain soils, the (+)-enantiomers of cypermethrin are degraded preferentially over the (-)-enantiomers. researchgate.net For instance, the degradation of (+)-ACYM and (+)-TCYM was observed to be faster than their corresponding stereoisomers. researchgate.net This preferential degradation is attributed to the specific enzymatic machinery of soil microorganisms. In sterilized soils, however, no such stereoselective degradation occurs, highlighting the critical role of microbes. researchgate.net Various bacterial strains have been identified as capable of degrading cypermethrin, including species from the genera Pseudomonas, Bacillus, Rhodococcus, and Comamonas. nih.govnih.govispub.comui.ac.idrjpbcs.com

The pH of the environmental matrix, such as soil or water, is a critical factor governing the rate and enantioselectivity of cypermethrin degradation. Generally, degradation is more rapid in neutral to alkaline conditions compared to acidic soils. nih.govrjpbcs.com For example, the bacterial strain Bacillus thuringiensis SG4 showed maximum degradation of cypermethrin at a pH of 7.0. nih.gov Similarly, a co-culture of Rhodococcus sp. JQ-L was most effective at degrading cypermethrin at pH 7.0. nih.gov The influence of pH is tied to both the stability of the chemical and the optimal functioning of microbial enzymes responsible for its breakdown. nih.govnih.gov Research on beta-cypermethrin in soils with varying pH values has confirmed that the degradation patterns and mechanisms are distinct, further underscoring the importance of this environmental parameter. researchgate.netnih.gov

The degradation of cypermethrin primarily proceeds through the cleavage of its ester bond, yielding metabolites such as 3-Phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA). researchgate.netnih.gov The rate of formation and subsequent degradation of these metabolites can also be stereoselective.

Table 1: Enantioselective Degradation of Cypermethrin Isomers by Microorganisms

| Isomer Pair | Preferentially Degraded Enantiomer | Microbial Strain/Environment | Key Findings | Reference |

| beta-cypermethrin | (+)-enantiomers | Soil | The (+)-enantiomer was degraded preferentially in both pairs of enantiomers. | researchgate.net |

| alpha-cypermethrin & theta-cypermethrin | (+)-ACYM & (+)-TCYM | Soil | Degradation of (+)-ACYM and (+)-TCYM was found to be more rapid than that of their stereoisomers. | researchgate.net |

| Cypermethrin Diastereomers | trans-diastereomers | Sediment Bacteria | The trans diastereomers were preferentially degraded over the cis diastereomers. | researchgate.net |

| 1R-cis-αS vs. other isomers | 1R-cis-αS degraded slower | Sediment Bacteria | Of the two active enantiomers, 1R-cis-αS was degraded slower. | researchgate.net |

| 1R-trans-αS vs. other isomers | 1R-trans-αS degraded faster | Sediment Bacteria | 1R-trans-αS was degraded faster than the other stereoisomers. | researchgate.net |

Note: ACYM and TCYM are components of beta-cypermethrin.

Stereoselective Sorption and Mobility in Environmental Compartments

The movement and distribution of cypermethrin isomers in the environment are heavily influenced by their interaction with soil and sediment components. Sorption, the process of adhering to particles, is a key factor that can also be stereoselective.

Enantioselective Sorption to Soil Organic Matter and Minerals

Cypermethrin has a high affinity for soil and sediment, largely due to its strong adsorption potential. piat.org.nz This process is critical as it dictates the amount of the chemical that is dissolved in water versus bound to solids. While abiotic processes like sorption have often been assumed to be non-enantioselective, evidence suggests that the sorption of chiral pesticides can indeed be stereoselective. researchgate.net

The differential interaction of cypermethrin enantiomers with chiral components of the soil matrix, such as complex organic matter (humic and fulvic acids) and the surfaces of certain minerals, can lead to enantioselective sorption. This means that one enantiomer may bind more strongly to soil particles than another. researchgate.net This phenomenon has been proposed as a significant, yet often overlooked, mechanism that can influence the environmental fate of chiral pesticides. researchgate.net The specific nature of these interactions depends on the three-dimensional structure of both the pesticide isomer and the binding sites within the soil matrix.

Table 2: Research Findings on Sorption of Cypermethrin Isomers

| Finding | Environmental Compartment | Implication | Reference |

| High affinity for organic matter | Natural waters | Readily adsorbs to suspended matter. | piat.org.nz |

| Strong adsorption potential | Soil and Sediment | Soil and sediment are the main environmental reservoirs for cypermethrin. | piat.org.nz |

| Proposed enantioselective sorption | Soil particles | Can influence the availability of individual chiral pesticide enantiomers. | researchgate.net |

Impact of Preferential Sorption on Isomer Transport and Bioavailability

The stereoselective sorption of cypermethrin isomers has direct consequences for their mobility and bioavailability in the environment. piat.org.nz When one isomer is more strongly sorbed to soil or sediment particles, its movement with water flow (leaching) is reduced. piat.org.nz The less strongly sorbed isomer remains more mobile in the soil solution, potentially leading to greater transport to groundwater or surface water bodies.

This differential mobility affects the bioavailability of the isomers to soil and aquatic organisms. The fraction of the pesticide that is dissolved in the pore water is generally considered more bioavailable for uptake by organisms and for microbial degradation. piat.org.nz Therefore, the isomer that is less strongly adsorbed will be more available to exert its biological effects, whether toxic or otherwise. piat.org.nz

In essence, preferential sorption can lead to a spatial separation of enantiomers within an environmental system. The more mobile enantiomer may pose a greater risk of contaminating water resources, while the more strongly sorbed enantiomer may persist longer in the soil, creating a long-term reservoir of the chemical. piat.org.nz Understanding this enantioselective behavior is crucial for accurately assessing the environmental risks associated with cypermethrin use. researchgate.net

Stereoselective Metabolic Pathways and Biotransformation of Cypermethrin Isomers in Organisms

Comparative Metabolism of Cypermethrin (B145020) Isomers in Non-Target Organisms

The metabolism of cypermethrin isomers varies significantly among different non-target organisms, a phenomenon largely dictated by the enzymatic machinery present in each species. The primary routes of biotransformation involve the cleavage of the ester bond and the hydroxylation of the aromatic rings.

Stereoselective Ester Cleavage and Hydroxylation Pathways

The breakdown of cypermethrin is initiated predominantly through two main enzymatic pathways: ester cleavage and hydroxylation. Ester cleavage, which severs the central ester linkage of the molecule, is a major detoxification route. This process is stereoselective, with a general trend of faster degradation for the trans-isomers compared to the cis-isomers. For instance, in soil under aerobic conditions, the half-lives for trans-cypermethrin (B1354588) range from 4.1 to 17.6 days, while for cis-cypermethrin, they are significantly longer, ranging from 12.5 to 56.4 days nih.gov. This preferential degradation of trans-isomers has also been observed in aquatic environments nih.gov. In rats, clearance rates for trans-permethrin (B105639) (a related pyrethroid) were found to be 3.5-fold faster than for cis-permethrin (B1144874) researchgate.net.

Hydroxylation, another critical metabolic pathway, involves the addition of a hydroxyl group to the phenoxybenzyl or dichlorovinyl moieties of the cypermethrin molecule. This reaction is primarily catalyzed by cytochrome P450 (CYP) monooxygenases. The position of hydroxylation can vary, leading to a diverse array of metabolites.

Comparative Degradation Half-Lives of Cypermethrin Isomers

| Isomer Configuration | Environmental Matrix | Half-Life (days) | Reference |

|---|---|---|---|

| trans-Cypermethrin | Aerobic Soil | 4.1 - 17.6 | nih.gov |

| cis-Cypermethrin | Aerobic Soil | 12.5 - 56.4 | nih.gov |

| cis-Isomers | Flooded Conditions | 30 - 60 | beyondpesticides.org |

| trans-Isomers | Flooded Conditions | 14 - 28 | beyondpesticides.org |

Formation and Subsequent Transformation of Isomer-Specific Metabolites (e.g., DCVA, PBA)

The enzymatic cleavage of the cypermethrin ester bond yields two primary metabolites: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzoic acid (3-PBA) nih.govnih.gov. The formation of these metabolites is a direct consequence of esterase activity and is therefore also stereoselective. Following their formation, both DCVA and 3-PBA can undergo further biotransformation.

In various organisms, DCVA and 3-PBA are often conjugated with polar molecules, such as glucose or amino acids, to facilitate their excretion. For example, in cabbage, lettuce, sugar beet, maize, and cotton, DCVA is found predominantly in its conjugated form nih.gov. The 3-PBA moiety can also be hydroxylated, for instance at the 4'-position to form 4'-hydroxy-3-PBA, which can then be further conjugated researchgate.net. The degradation of 3-PBA can proceed until complete mineralization in some microbial systems nih.gov.

Major Metabolites of Cypermethrin Isomers

| Parent Isomer Group | Primary Metabolic Pathway | Key Metabolites | Subsequent Transformations | Reference |

|---|---|---|---|---|

| All Isomers | Ester Cleavage | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA), 3-phenoxybenzoic acid (3-PBA) | Conjugation (e.g., with glucose, amino acids), Hydroxylation | nih.govnih.gov |

| All Isomers | Hydroxylation | Hydroxylated cypermethrin derivatives (e.g., 4'-hydroxy-cypermethrin) | Glucuronidation | researchgate.net |

Mechanistic Investigations of Stereoselective Biotransformation Processes

Understanding the specific enzymes and cellular responses involved in the metabolism of cypermethrin isomers is crucial for a complete picture of its environmental toxicology.

Identification of Enzymes Responsible for Isomer-Specific Conversions

The stereoselective metabolism of cypermethrin is primarily driven by two families of enzymes: carboxylesterases (CEs) and cytochrome P450s (CYPs).

Carboxylesterases (CEs) are the principal enzymes responsible for the hydrolytic cleavage of the ester bond in cypermethrin. Studies have shown that different CE isoforms exhibit varying substrate specificities and efficiencies towards different cypermethrin isomers. For example, human carboxylesterases hCE-1 and hCE-2 have been shown to hydrolyze pyrethroids, with a general preference for trans-isomers over cis-isomers cdc.gov. In the housefly, Musca domestica, carboxylesterases from a resistant strain hydrolyzed a cypermethrin-like substrate 9.05 times more efficiently than those from a susceptible strain, indicating both quantitative and qualitative changes in the enzyme contribute to resistance researchgate.net.

Cytochrome P450 (CYP) enzymes are primarily involved in the oxidative metabolism of cypermethrin, including hydroxylation. While CEs are the major pathway for detoxification, CYPs also play a role. In human liver microsomes, CYP2B6 and CYP2C19 were found to metabolize deltamethrin, cis-permethrin, and trans-permethrin, with CYP2C19 showing the highest intrinsic clearance nih.gov. In the fish Clarias batrachus, exposure to cypermethrin led to a significant increase in the activity of CYP1A, CYP2B, and CYP2E1, while CYP3A4 activity was decreased sajeb.org. This differential regulation of CYP isoforms highlights their complex role in the metabolic response to cypermethrin. A study on rat liver microsomes investigating the degradation of α-cypermethrin enantiomers found that the degradation of (-)-(1S-cis-αR)-CP was much faster than (+)-(1R-cis-αS)-CP nih.gov.

Enzyme Kinetics of α-Cypermethrin Enantiomer Degradation in Rat Liver Microsomes

| Enantiomer | Condition | Vmax (nmol/min/mg protein) | Km (μM) | Reference |

|---|---|---|---|---|

| (+)-(1R-cis-αS)-CP | Racemic α-CP | 5105.22 | Similar to (-)-enantiomer | nih.gov |

| (-)-(1S-cis-αR)-CP | Racemic α-CP | 9308.57 | Similar to (+)-enantiomer | nih.gov |

| (+)-(1R-cis-αS)-CP | Enantiomer Monomer | 2-fold higher than (-)-enantiomer | 5-fold higher than (-)-enantiomer | nih.gov |

| (-)-(1S-cis-αR)-CP | Enantiomer Monomer | - | - | nih.gov |

Cellular and Molecular Responses to Individual Isomers, including Metabolic Pathway Perturbations (e.g., Pyruvate (B1213749) Metabolism)

Exposure to cypermethrin isomers can induce a range of cellular and molecular responses, including the perturbation of key metabolic pathways. A growing body of evidence from metabolomics studies indicates that cypermethrin can disrupt energy metabolism, particularly pathways linked to pyruvate.

In zebrafish exposed to α-cypermethrin, targeted metabolomics revealed disruptions in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid turnover mdpi.com. Specifically, an increase in glycolytic intermediates and a decrease in TCA cycle intermediates were observed, suggesting a bottleneck in energy metabolism at the level of pyruvate. This is further supported by findings of increased lactate (B86563) levels in rats and buffalo calves exposed to cypermethrin, indicating a shift towards anaerobic metabolism amazonaws.comresearchgate.net. One study proposed that lactic acidosis could be a trigger for the development of oxidative stress under cypermethrin exposure researchgate.net.

Furthermore, studies in common carp (B13450389) have shown that cypermethrin exposure leads to alterations in the intermediates of the Krebs cycle and encourages the use of non-carbohydrate sources for energy, reflected in a decline in the levels of most amino acids openaccesspub.org. The perturbation of pyruvate metabolism and related pathways underscores the broader systemic effects of cypermethrin isomers beyond their primary neurotoxic action.

Reported Perturbations in Pyruvate-Related Metabolic Pathways in Response to Cypermethrin Exposure

| Organism | Cypermethrin Form | Observed Metabolic Changes | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | α-Cypermethrin | Increased glycolytic intermediates, decreased TCA cycle intermediates, increased alanine | mdpi.comnih.gov |

| Common Carp (Cyprinus carpio) | Cypermethrin | Alteration in TCA cycle intermediates, decline in hepatic amino acids | openaccesspub.org |

| Rat (Rattus norvegicus) | Cypermethrin | Increased plasma lactate dehydrogenase (LDH) activity, indicating a shift towards anaerobiosis | amazonaws.com |

| Buffalo Calves (Bubalus bubalis) | Cypermethrin | Significant elevation in plasma lactate dehydrogenase (LDH) | researchgate.net |

Advanced Research on Stereoselective Activity and Interactions

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for Cypermethrin (B145020) Isomers

The relationship between the molecular structure of Cypermethrin isomers and their biological activity is a critical area of study. SAR and QSAR models provide frameworks for understanding and predicting the potency of different stereoisomers.

The insecticidal and biological activity of Cypermethrin is highly dependent on the stereochemical configuration at its three chiral centers (C1, C3, and the α-cyano carbon). researchgate.netresearchgate.net Research has consistently shown that only a few of the eight isomers are responsible for the majority of the desired insecticidal effect. researchgate.netwho.int

The most active isomers are generally those with the 1R configuration at the cyclopropane (B1198618) ring and an αS configuration at the cyano-bearing carbon. researchgate.netresearchgate.net Specifically, the 1R-cis-αS and 1R-trans-αS enantiomers are recognized as the primary contributors to insecticidal efficacy. researchgate.netresearchgate.net In contrast, other isomers exhibit significantly lower activity, with some being 100 to 10,000 times less potent than the most active isomer. researchgate.net

Studies on non-target organisms and cells have also revealed stereoselective effects. For example, in human adrenocortical carcinoma (H295R) cells, the (S)-cyano(3-phenoxyphenyl)methyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate isomer, also known as (1R,3R,αS)-CP, induced the most significant metabolic disturbances compared to other stereoisomers. nih.gov Similarly, the toxicity of alpha-cypermethrin (B165848) enantiomers to the aquatic invertebrate Ceriodaphnia dubia showed that the (+)-1R-cis-αS isomer was ten times more toxic than the (-)-1S-cis-αR enantiomer. researchgate.net This highlights that the specific spatial arrangement of the atoms is crucial for the molecule's interaction with its biological target.

| Isomer Configuration | Relative Insecticidal Activity | Observed Biological Effects |

|---|---|---|

| 1R-cis-αS | High | Primary contributor to insecticidal efficacy. researchgate.netresearchgate.net High toxicity to non-target organisms like C. dubia. researchgate.net |

| 1R-trans-αS | High | Primary contributor to insecticidal efficacy. researchgate.netresearchgate.net Showed androgen receptor (AR) agonist and estrogen receptor (ER) antagonistic activity. nih.gov |

| 1S-cis-αR | Low | Significantly less toxic than its enantiomer. researchgate.net |

| 1R-cis-αR | Low | Considered to have low biological activity. researchgate.net |

| 1S-trans-αR | Low | Exhibited toxicity to HTR-8/SVneo cells, but was less potent in inducing apoptosis compared to other isomers. nih.gov |

| 1R-trans-αR | Low | Considered to have low biological activity. researchgate.net |

| 1S-cis-αS | Low | Considered to have low biological activity. researchgate.net |

| 1S-trans-αS | Low | Considered to have low biological activity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. For chiral compounds like Cypermethrin, developing isomer-specific QSAR models is essential for understanding enantioselective toxicity and environmental fate.

Research into the stereoselective degradation of beta-cypermethrin (B1669542) in soils has utilized quantitative methods to link the degradation rates of its four isomers to the presence of specific functional genes in soil microbes. nih.gov By employing stepwise regression equations, researchers established that different isomers have distinct quantitative relationships with these genes, even under identical environmental conditions. nih.gov Path analysis further revealed that a single functional gene could have varying direct and indirect contributions to the degradation of different isomers. nih.gov Such models are crucial for predicting the persistence and potential exposure risks associated with individual stereoisomers in the environment. These approaches represent a move towards predictive toxicology, aiming to forecast the specific biological and environmental behavior of each isomer based on its unique 3D structure.

Mechanisms of Action and Stereoselective Target Interactions

The primary mechanism of action for pyrethroid insecticides, including Cypermethrin, is the disruption of nerve function by targeting voltage-gated sodium channels. who.intnih.gov Pyrethroids bind to these channels, modifying their gating kinetics and causing them to remain open for an extended period. This leads to a persistent influx of sodium ions, resulting in nerve membrane depolarization, repetitive firing of neurons, and eventual paralysis and death of the insect. who.int

The interaction with the sodium channel is highly stereoselective. The specific three-dimensional shape of the active isomers, such as 1R-cis-αS-cypermethrin, allows for a high-affinity binding to a specific site on the channel protein, which is not possible for the less active isomers. michberk.com

Beyond the primary target of sodium channels, research has uncovered stereoselective interactions with other biological receptors, particularly those involved in the endocrine system. nih.gov Studies have shown that different Cypermethrin enantiomers can act as endocrine-disrupting chemicals (EDCs) through various nuclear receptors. For example, in vitro assays demonstrated that:

1R-cis-αS-CP exhibited antagonistic activity towards the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and thyroid receptor (TR). nih.gov

1R-trans-αS-CP showed agonistic activity at the androgen receptor (AR) and antagonistic activity at the estrogen receptor (ER). nih.gov

Molecular docking studies have further elucidated these interactions, showing how different isomers fit into the ligand-binding pockets of receptors like the androgen receptor. mdpi.com These findings indicate that the biological effects of Cypermethrin are not limited to neurotoxicity and that the stereochemistry of the molecule dictates its potential to interfere with multiple physiological pathways.

| Isomer | Primary Target | Secondary Target Interactions (Endocrine) |

|---|---|---|

| 1R-cis-αS-CP | Voltage-gated sodium channels | Antagonist for Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Thyroid Receptor (TR). nih.gov |

| 1R-trans-αS-CP | Voltage-gated sodium channels | Agonist for Androgen Receptor (AR); Antagonist for Estrogen Receptor (ER). nih.gov |

| Beta-cypermethrin Isomers | Voltage-gated sodium channels | Showed affinity for phosphodiesterase 3A (PDE3A), estrogen receptor α (ERα), and estrogen receptor β (ERβ). nih.gov |

Enantiomeric Interactions and Cumulative Effects within Isomeric Mixtures

Furthermore, there is a recognized need to assess the cumulative risk from exposure to different pyrethroid products that contain the same set of isomers. federalregister.govfederalregister.gov For example, both standard Cypermethrin and the enriched formulation Zeta-cypermethrin (B1354587) contribute to the environmental load of the same eight isomers, necessitating an aggregate exposure assessment. federalregister.gov While synergistic effects, where the toxicity of the mixture is greater than the sum of its parts, have been noted for enantiomeric mixtures of other natural compounds, this area requires more specific investigation for Cypermethrin. mdpi.com The complex interactions within the isomeric mixture mean that evaluating the active isomers in isolation may not fully predict the effects of the complete technical product as used in real-world scenarios.

Implications of Cypermethrin Isomeric Research for Environmental Science and Risk Management

Refined Environmental Risk Assessment Based on Isomer-Specific Data

A critical implication of isomeric research is the move towards a more refined and accurate environmental risk assessment. This refinement is based on the understanding that the ecotoxicity and environmental persistence of cypermethrin (B145020) are not uniform across all its isomers. nih.gov

Furthermore, the environmental degradation of cypermethrin isomers occurs at different rates. The cis isomers of pyrethroids are generally more persistent in the environment than the trans isomers. nih.gov Microbial degradation in soil and sediment is also stereoselective, with certain microorganisms preferentially degrading specific isomers over others. nih.govnih.gov For example, in some soil environments, the (+)-enantiomers of beta-cypermethrin (B1669542) isomers degrade faster than their (-) counterparts. researchgate.net This differential persistence means that the isomeric ratio of cypermethrin in the environment can change over time, potentially leading to an enrichment of the more persistent and/or more toxic isomers.

By incorporating isomer-specific data into risk assessment models, scientists and regulators can develop more accurate predictions of the potential environmental impact of cypermethrin use. This includes:

More precise estimations of the persistence of toxic residues in soil and water.

Better predictions of the potential for bioaccumulation in aquatic organisms.

A more accurate understanding of the long-term ecological risks to sensitive ecosystems.

This refined approach allows for the establishment of more relevant environmental quality standards and application guidelines that account for the stereoselective behavior of cypermethrin.

Promoting the Development and Adoption of Single-Enantiomer or Enantiomer-Enriched Formulations

Commercial formulations of cypermethrin are often complex mixtures of its eight stereoisomers. researchgate.net However, research has demonstrated that a large portion of the insecticidal activity resides in only a few of these isomers. researchgate.net For example, alpha-cypermethrin (B165848) is an enriched formulation containing the most insecticidally active cis-isomers, while beta-cypermethrin is another enriched isomeric mixture. researchgate.netnih.gov

The development and use of single-enantiomer or enantiomer-enriched formulations offer several advantages:

Reduced Application Rates: Since the formulation is more concentrated with the active isomer, lower quantities of the pesticide can be applied to achieve the same level of pest control.

The move towards these more refined formulations is driven by both scientific understanding and regulatory incentives. openpr.com Regulatory bodies are increasingly recognizing the importance of stereochemistry in pesticide risk assessment and are encouraging the development of products with a more favorable environmental profile. openpr.com The continued adoption of single-enantiomer and enantiomer-enriched formulations of cypermethrin represents a significant step towards more sustainable agricultural practices and better environmental stewardship.

Table of Mentioned Compounds

| Compound Name |

|---|

| Cypermethrin |

| Cypermethrin (Phenoxy-d5) Isomeric Mixture |

| alpha-cypermethrin |

| beta-cypermethrin |

Future Directions in Cypermethrin Isomer Research

Exploration of Novel Analytical Techniques for Enhanced Chirality Assessment

The accurate assessment of the stereoisomeric composition of cypermethrin (B145020) is fundamental to understanding its biological and environmental effects. While existing methods have laid a strong foundation, the future of chirality assessment lies in the development and refinement of more advanced and efficient analytical techniques. The goal is to achieve baseline separation of all eight stereoisomers with high resolution, sensitivity, and reproducibility.

High-performance liquid chromatography (HPLC) has been a cornerstone in the chiral separation of pyrethroids. acs.orgnih.gov The use of chiral stationary phases (CSPs) is a key area of ongoing research. Polysaccharide-based CSPs, in particular, have shown significant promise for the enantioseparation of a wide range of chiral compounds, including cypermethrin. birmingham.ac.uknih.gov Future explorations will likely focus on the development of novel CSPs with enhanced chiral recognition capabilities, allowing for the separation of all eight cypermethrin stereoisomers in a single analytical run. Research into optimizing mobile phase composition, column temperature, and flow rate will continue to be crucial for improving separation efficiency. birmingham.ac.uknih.gov

Gas chromatography (GC) coupled with chiral columns is another powerful technique for the analysis of pyrethroid isomers. researchgate.net The use of cyclodextrin-based chiral capillary columns has enabled the separation of diastereomers and some enantiomers of cypermethrin. researchgate.net Future work in this area may involve the synthesis of new cyclodextrin (B1172386) derivatives with different cavity sizes and substituent groups to improve the enantioselectivity for all cypermethrin isomers. researchgate.net

Capillary electrophoresis (CE) has emerged as a valuable alternative for chiral analysis, offering advantages such as high efficiency, low sample consumption, and operational simplicity. nih.gov The use of chiral selectors, such as cyclodextrins, in the background electrolyte has been shown to be effective for the enantioseparation of some pyrethroids. nih.gov The development of new and more effective chiral selectors and the optimization of CE conditions, including buffer pH, voltage, and temperature, will be critical for enhancing the resolution of all cypermethrin stereoisomers. researchgate.net

Table 1: Research Findings on Analytical Techniques for Cypermethrin Isomer Separation

| Analytical Technique | Chiral Selector/Stationary Phase | Key Findings & Research Directions |

| High-Performance Liquid Chromatography (HPLC) | Pirkle-type 1-A chiral-phase | Demonstrated useful resolution for pyrethroid enantiomers with various structural moieties. acs.org |

| Polysaccharide-based (e.g., Chiralpak IG) | Achieved satisfactory separation of tetramethrin (B1681291) and α-cypermethrin enantiomers. birmingham.ac.uk Future work includes developing CSPs for baseline separation of all eight cypermethrin isomers. | |

| Chiralcel OD-H column | Optimized conditions (hexane:isopropanol (B130326) mobile phase) resulted in resolutions of cypermethrin enantiomers greater than 2.0. nih.gov | |

| Gas Chromatography (GC) | β-cyclodextrin-based enantioselective column (BGB-172) | Separated enantiomers of cis diastereomers of cypermethrin, but not trans diastereomers. researchgate.net Future research aims to develop columns for complete enantiomeric separation. |

| Capillary Electrophoresis (CE) | Cyclodextrin derivatives | Proven useful for chiral analysis of pyrethroic acids, the building blocks of pyrethroids. researchgate.net Further development of chiral selectors is needed for complex mixtures like cypermethrin. |

| Dual system of SDC and HP-β-CD | Successfully separated the four stereoisomers of tetramethrin. nih.gov This approach could be adapted for cypermethrin. |

Integrative Approaches Combining '-Omics' Technologies with Stereochemical Analysis

The advent of '-omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit to investigate the biological effects of chemicals at a systems level. The integration of these technologies with stereochemical analysis represents a significant frontier in understanding the isomer-specific impacts of cypermethrin. This integrative approach can elucidate the molecular mechanisms underlying the differential toxicity and efficacy of individual isomers.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how different cypermethrin isomers alter gene expression patterns. For instance, studies have shown that exposure to cypermethrin can alter the expression of genes involved in neurotoxicity and developmental processes. nih.gov Future research could compare the transcriptomic profiles of organisms exposed to individual cypermethrin enantiomers to identify isomer-specific gene regulation and signaling pathways. acs.orgnih.gov

Proteomics, which analyzes the entire complement of proteins, can provide insights into how cypermethrin isomers affect protein expression and function. Research on other pesticides has demonstrated that different enantiomers can lead to distinct changes in the proteome. eurl-pesticides.eu Applying proteomic approaches to cypermethrin could reveal isomer-specific effects on key enzymes and structural proteins, helping to explain differences in toxicity and metabolic fate.

Metabolomics, the comprehensive analysis of metabolites, can capture the downstream effects of exposure to different cypermethrin isomers. By profiling the changes in endogenous metabolites, researchers can identify the metabolic pathways that are specifically perturbed by each isomer. birmingham.ac.ukresearchgate.net NMR-based metabolomics has been used to assess the toxicity of other chiral pesticides, demonstrating the potential of this approach for cypermethrin. birmingham.ac.uk

The true power of this approach lies in the integration of data from multiple '-omics' platforms with the stereochemical analysis of cypermethrin. By correlating isomer-specific exposure with changes in gene expression, protein levels, and metabolite profiles, a more complete picture of the differential biological activity can be constructed. This will be invaluable for a more accurate and nuanced risk assessment of cypermethrin-based products.

Table 2: Research Findings from Integrative Omics Studies on Pesticides

| Omics Technology | Pesticide Studied | Key Findings & Future Directions for Cypermethrin Research |

| Transcriptomics | Chiral pesticide flurtamone | Revealed that different enantiomers upregulate different genes related to electron transport, indicating distinct metabolic impacts. acs.org This approach can be applied to cypermethrin isomers to uncover specific molecular initiating events. |

| Proteomics | Various pesticides | Demonstrated that pesticide stress can alter the expression of stress-responsive and catabolic proteins in bacteria. eurl-pesticides.eu Isomer-specific proteomic studies on cypermethrin could identify unique protein biomarkers of exposure and effect. |

| Metabolomics | Bromuconazole (chiral fungicide) | NMR-based metabolomics identified distinct metabolic responses to different isomers, providing a link between exposure and toxicological outcomes. birmingham.ac.uk This technique holds promise for elucidating the isomer-specific metabolic disruption caused by cypermethrin. |

| Integrative Omics (RNA-seq and Metabolomics) | Cypermethrin (as a mixture) | Identified alterations in gene expression linked to developmental and neurological disorders in rat cortical neural networks. nih.gov Future studies should perform similar analyses with individual cypermethrin isomers to dissect their specific contributions to neurotoxicity. |

Q & A

Q. What biomarkers are most reliable for tracking Cypermethrin (Phenoxy-d5) exposure in non-target organisms?

- Methodological Answer : Measure urinary 3-phenoxybenzoic acid (3-PBA) via LC-MS/MS as a primary biomarker. Complement with acetylcholinesterase (AChE) inhibition assays in erythrocytes. For environmental monitoring, use passive samplers (e.g., SPMD) to detect isomer-specific bioaccumulation in aquatic invertebrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.